Cobaltous caprate
Description
Cobaltous caprate (CAS 14033-48-8), also known as cobalt(II) decanoate or cobalt didecanoate, is a coordination compound formed by cobalt(II) ions and caprate (decanoate, C10H19COO<sup>−</sup>) ligands. Its molecular formula is Co(C10H19COO)2. This compound is classified as a metal carboxylate and is typically used in industrial applications such as catalysts, paint driers, and stabilizers due to its ability to accelerate oxidation reactions .
Key properties of this compound include:
- Solubility: Likely soluble in organic solvents (e.g., hydrocarbons) but insoluble in water, consistent with other cobalt carboxylates.
- Thermal Stability: Expected to decompose at elevated temperatures, releasing cobalt oxides and carbonaceous residues.
- Hazards: Cobalt compounds are generally toxic and carcinogenic; prolonged exposure requires stringent safety measures .
Properties
CAS No. |
14033-48-8 |
|---|---|
Molecular Formula |
C20H38CoO4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
cobalt(2+);decanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
CTIHZTFULZJBGQ-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Co+2] |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Co+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cobalt bis(decanoate); Cobalt decanoate; Cobalt dicaprate; Cobalt didecanoate; Cobalt(2+) decanoate; Cobalt(II) caprate; Cobalt(II) decanoate; Cobaltous caprate; Cobaltous decanoate; Decanoic acid, cobalt(2+) salt. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares cobaltous caprate with other cobalt salts in terms of molecular formula, CAS number, and key characteristics:
Spectroscopic Data
However, its structure suggests similarities to other carboxylates, with IR peaks expected at ~1,550 cm<sup>-1</sup> (antisymmetric COO<sup>−</sup> stretch) and ~1,400 cm<sup>-1</sup> (symmetric COO<sup>−</sup> stretch).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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